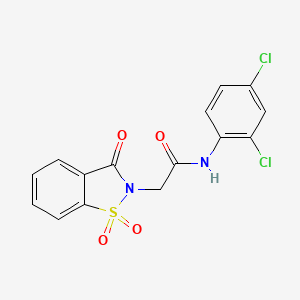

N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide

Description

N-(2,4-Dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group linked to a benzothiazole-1,1,3-trioxo moiety. This compound’s structural uniqueness lies in the juxtaposition of electron-withdrawing chlorine atoms and the sulfonyl group, which may modulate its physicochemical and biological properties .

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O4S/c16-9-5-6-12(11(17)7-9)18-14(20)8-19-15(21)10-3-1-2-4-13(10)24(19,22)23/h1-7H,8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVBQANKDMPAQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylamine.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzothiazole ring or the dichlorophenyl group.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Agriculture: Studied for its potential use as a pesticide or herbicide.

Materials Science: Explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes involved in biological processes.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Pathway Modulation: The compound may affect signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. N-(4-Hydroxyphenyl)-2-(1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

- Structure : Replaces the 2,4-dichlorophenyl group with a 4-hydroxyphenyl ring.

- Properties: The hydroxyl group enhances hydrogen-bonding capacity, leading to stronger intermolecular interactions (N–H⋯O and O–H⋯O) and a dihedral angle of 84.9° between the benzothiazole and phenol rings. This increases solubility in polar solvents compared to the dichlorophenyl analog .

- Applications: Potential for analgesic activity due to structural similarity to benzothiazole-based analgesics .

b. N-(4-Nitrophenyl)-2-(1,1,3-Trioxo-2,3-dihydro-1λ⁶,2-benzothiazol-2-yl)acetamide

- Structure : Features a nitro group at the 4-position of the phenyl ring.

- This compound is cataloged in pharmacological databases (e.g., CHEMBL1864432), suggesting exploration in drug discovery .

Heterocyclic Modifications on the Acetamide Moiety

a. 2-(2,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)acetamide

- Structure : Substitutes the benzothiazole-trioxo group with a thiazole ring.

- Properties : Exhibits a dihedral angle of 72.4° between the dichlorophenyl and thiazole rings, influencing crystal packing via N–H⋯N hydrogen bonds. Melting point: 493–495 K, higher than the trioxo-benzothiazole analog, likely due to stronger intermolecular interactions .

b. N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide

- Structure : Incorporates a pyrazolone ring instead of benzothiazole.

- Properties : Three distinct conformers in the asymmetric unit, with dihedral angles between dichlorophenyl and pyrazolone rings ranging from 54.8° to 77.5°. Demonstrates dimer formation via N–H⋯O hydrogen bonds, affecting solubility and crystallinity .

Sulfonyl/Trioxo Group Variations

a. N-(6-Chloro-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide

- Structure: Replaces the sulfonyl group with a phenoxy ether linkage.

b. 2-[(4-Cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide

- Structure : Features a triazole-sulfanyl group instead of benzothiazole-trioxo.

- Properties : The triazole ring introduces additional hydrogen-bonding sites, possibly enhancing binding affinity in biological targets .

Biological Activity

N-(2,4-dichlorophenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group and a benzothiazole moiety, which are known for their diverse biological activities. The molecular formula is , and it exhibits a complex structure that contributes to its biological properties.

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to benzothiazole derivatives. For instance, research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. In vitro assays have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Benzothiazole Derivative 1 | MDA-MB-231 (Breast) | 6.46 |

| Benzothiazole Derivative 2 | SK-Hep-1 (Liver) | 6.56 |

| This compound | Various | TBD |

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has also been noted. Studies have reported moderate to strong antibacterial activity against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial properties, certain derivatives have shown antifungal activity against common fungal pathogens. The efficacy varies among different strains, indicating the need for further investigation into structure-activity relationships.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Compounds with similar structures often inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Many benzothiazole derivatives trigger apoptotic pathways in cancer cells.

Study 1: Anticancer Evaluation

A recent study evaluated the anticancer activity of various benzothiazole derivatives including this compound. The results indicated promising cytotoxic effects against multiple cancer cell lines with varying IC50 values.

Study 2: Antibacterial Screening

Another investigation focused on the antibacterial properties of benzothiazole derivatives. The study revealed that certain compounds exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.